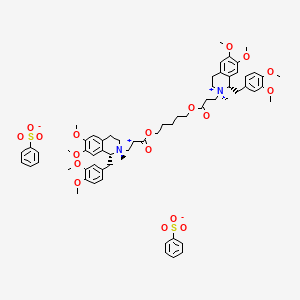

Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)-

Description

Competitive Antagonism at Nicotinic Acetylcholine Receptors

Atracurium besylate exerts its neuromuscular blocking effects by competitively inhibiting acetylcholine (ACh) binding at postsynaptic nAChRs located on skeletal muscle motor endplates. The compound’s bis-quaternary ammonium structure enables simultaneous interaction with two receptor α-subunits, preventing ACh-induced ion channel opening and subsequent depolarization. This competitive mechanism is reversible via acetylcholinesterase inhibitors such as neostigmine, which increase synaptic ACh concentrations to outcompete the antagonist.

The receptor’s α-ε and α-δ subunit interfaces exhibit differential affinity for atracurium. Studies on mouse adult muscle-type nAChRs demonstrate that atracurium binds preferentially to the α-δ interface, albeit with moderate selectivity (affinity ratio Lαε/Lαδ = 2.5). This contrasts with cisatracurium, its R-cis,R-cis isomer, which shows greater selectivity for the α-ε interface (Lαε/Lαδ = 4.5). The competitive binding kinetics are further influenced by pH-dependent Hofmann elimination, a non-enzymatic degradation pathway that contributes to atracurium’s predictable duration of action.

Properties

CAS No. |

155976-49-1 |

|---|---|

Molecular Formula |

C65H82N2O18S2 |

Molecular Weight |

1243.5 g/mol |

IUPAC Name |

benzenesulfonate;5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1 |

InChI Key |

XXZSQOVSEBAPGS-NVYWYWNDSA-L |

Isomeric SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Scheme

- Compound 1 (N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine)

- Methyl benzenesulfonate

- Insoluble base catalyst (e.g., potassium carbonate, sodium carbonate)

- Solvent: Acetonitrile or similar polar aprotic solvents

The primary reaction involves combining Compound 1 with methyl benzenesulfonate in the presence of a catalytic amount of an insoluble base within a solvent such as acetonitrile. The base facilitates the quaternization reaction, forming atracurium besylate.

Reaction Parameters

- Weight ratios: Compound 1 : methyl benzenesulfonate : solvent typically around 1 : 0.5-1.5 : 1.5-2.5 by weight.

- Base amount: Approximately 2.5 to 10 mg of insoluble base per gram of Compound 1.

- Reaction time: Stirring for about 16 hours to ensure complete conversion.

- Temperature: Ambient or controlled to optimize reaction kinetics.

Reaction Monitoring and Completion

The reaction progress is monitored using high-performance liquid chromatography (HPLC) at ultraviolet wavelengths (265-280 nm) to detect residual Compound 1 and impurities. Complete conversion is indicated by the disappearance of Compound 1 peaks and minimal impurities.

Purification and Isolation Techniques

Challenges in Purification

- Residual methyl benzenesulfonate is difficult to remove and traditionally requires multiple precipitations using diethyl ether, which is inefficient and hazardous at scale.

- Incomplete conversion of Compound 1 leads to impurities that are challenging to separate.

Improved Purification Process

A patented process (US5684154A and WO1997030033A1) improves purification by:

- Filtering the reaction mixture to remove the insoluble base catalyst.

- Precipitating atracurium besylate by dilution with an aromatic hydrocarbon solvent, optionally combined with alcohols.

- Using acetate solvents such as ethyl acetate, isopropyl acetate, or methyl acetate to facilitate precipitation and impurity removal.

- Avoiding repeated ether precipitation, thus reducing operational steps and safety hazards.

Chromatographic Purification for Isomer Separation

For obtaining specific isomeric purity, preparative HPLC chromatography on silica gel is employed using a solvent mixture of dichloromethane, methanol, and benzenesulfonic acid. This step separates the three isomers of atracurium besylate:

| Isomer Type | Approximate Ratio in Mixture (%) |

|---|---|

| (1R-cis,1’R-cis) | 58 |

| (1R-cis,1’R-trans) | 34 |

| (1R-trans,1’R-trans) | 6 |

The desired isomer (cisatracurium besylate) is isolated with about 99% purity after this chromatographic step.

Intermediate Preparation and Alternative Synthetic Routes

Intermediate Synthesis

Atracurium besylate intermediates are synthesized by reacting tetrahydropapaverine with methyl acrylate or ethyl propenoate, followed by reaction with 1,5-pentanediol under strong basic catalysis (e.g., potassium tert-butoxide). This method avoids complex intermediates, improves yield, and is suitable for industrial scale-up.

Advantages of the Intermediate-Based Method

- Mild reaction conditions.

- High product purity and yield.

- Cost-effective and scalable.

Summary of Preparation Method Parameters

| Step | Conditions/Details |

|---|---|

| Starting materials | Compound 1, methyl benzenesulfonate, insoluble base (e.g., potassium carbonate) |

| Solvent | Acetonitrile |

| Base amount | 2.5 - 10 mg per gram of Compound 1 |

| Reaction time | ~16 hours |

| Temperature | Ambient or controlled |

| Purification solvents | Aromatic hydrocarbons, ethyl acetate, isopropyl acetate, methyl acetate |

| Impurity removal | Filtration of insoluble base, precipitation, optional chromatographic separation |

| Isomer separation | Preparative HPLC with dichloromethane/methanol/benzenesulfonic acid |

Research Findings and Industrial Significance

- The improved process reduces residual impurities such as unreacted Compound 1 and methyl benzenesulfonate to acceptable low levels, enhancing product safety and efficacy.

- Avoiding repeated ether precipitations significantly lowers operational hazards and environmental impact.

- The use of insoluble carbonate bases catalyzes the quaternization efficiently, improving yield and purity.

- Chromatographic purification enables the isolation of isomerically pure cisatracurium besylate, critical for clinical applications.

- Intermediate synthesis methods provide a streamlined approach for industrial production, balancing cost, yield, and purity.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions for Isomer Separation

| Parameter | Value/Composition | Source |

|---|---|---|

| Eluent Composition | CH₂Cl₂/MeOH/C₆H₅SO₃H (4000:500:0.25) | |

| Column Material | Silica | |

| pH Adjustment | 3.5–4.0 (with C₆H₅SO₃H) |

Degradation Pathways

Atracurium besylate undergoes two primary degradation mechanisms:

(a) Hofmann Elimination

-

A temperature- and pH-dependent process that breaks the quaternary ammonium group into laudanosine and a monoquaternary acrylate .

-

Rate Influence :

(b) Ester Hydrolysis

-

Cleavage of ester bonds in the tetrahydroisoquinolinium structure, yielding carboxylic acid derivatives .

-

Catalyzed by plasma esterases but not dependent on hepatic/renal function .

Table 2: Degradation Products and Conditions

| Pathway | Products | pH Sensitivity | Temperature Sensitivity |

|---|---|---|---|

| Hofmann Elimination | Laudanosine, Acrylate Metabolites | High (↑ pH) | High (↓ Temp slows) |

| Ester Hydrolysis | Carboxylic Acid Derivatives | Moderate | Low |

Stability Data

Atracurium besylate exhibits temperature-dependent potency loss:

-

Lyophilized Form : Stable at pH 3.0–3.65; degradation accelerates above pH 4.0 due to Hofmann elimination .

Table 3: Stability Under Storage Conditions

| Condition | Potency Loss Rate | Key Degradation Pathway |

|---|---|---|

| 2–8°C (refrigerated) | 6% per year | Ester hydrolysis |

| 25°C (room temp) | 5% per month | Hofmann elimination |

Stereochemical Impact on Reactivity

The (1R,2R,1'S,2'R)-(±)- isomer constitutes 58% of the total isomers in atracurium besylate . Its reactivity differs from other isomers:

-

Cis-Cis Isomers : More resistant to ester hydrolysis due to steric hindrance .

-

Trans-Trans Isomers : Faster degradation via Hofmann elimination .

Table 4: Isomer-Specific Reactivity

| Isomer Type | Degradation Rate (Relative) | Dominant Pathway |

|---|---|---|

| Cis-Cis (58%) | Slowest | Ester hydrolysis |

| Cis-Trans (34%) | Intermediate | Mixed pathways |

| Trans-Trans (6%) | Fastest | Hofmann elimination |

Metabolic Byproducts

-

Laudanosine : Primary metabolite from Hofmann elimination; accumulates in renal/hepatic impairment .

-

Acrylate Derivatives : Formed during ester hydrolysis; non-toxic at clinical doses .

Critical Stability Considerations

Scientific Research Applications

Atracurium besylate has a wide range of applications in scientific research:

Chemistry: It is used to study the structure-activity relationships of neuromuscular blocking agents.

Biology: Researchers use it to investigate the mechanisms of muscle contraction and relaxation.

Medicine: It is extensively used in clinical settings to facilitate surgeries and mechanical ventilation.

Industry: The compound is produced and supplied by pharmaceutical companies for medical use.

Mechanism of Action

Atracurium besylate exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting muscle contraction. The compound is eventually broken down by Hofmann elimination and ester hydrolysis, leading to its inactivation and elimination from the body .

Comparison with Similar Compounds

Cisatracurium Besylate

Structural Relationship

Cisatracurium is the 1R-cis, 1'R-cis isomer of atracurium, constituting approximately 15% of the atracurium mixture .

Pharmacokinetics and Pharmacodynamics

Clinical Advantages

Vecuronium Bromide

Mechanism and Applications

Vecuronium, a steroidal NMBA, also antagonizes nAChRs but lacks histamine-releasing properties . Unlike atracurium, it undergoes hepatic metabolism (80%) and biliary excretion .

Key Differences

Clinical Considerations

Rocuronium Bromide

Rapid-Onset NMBA Rocuronium, another aminosteroid, is favored for rapid-sequence intubation due to its faster onset (1–2 minutes) .

Comparison Table

Cancer Research Implications

Atracurium suppresses glioblastoma stem cell (GSC) clonogenicity and promotes astroglial differentiation via nAChR antagonism. In murine models, pretreatment with atracurium increased survival rates (4/6 vs. 0/6 in controls) by reducing tumor-initiating cell populations . Vecuronium showed similar differentiation effects but required daily dosing due to aqueous instability .

Compatibility and Stability

Atracurium is chemically stable for 24 hours in dextrose or saline solutions but degrades rapidly in lactated Ringer’s . Co-infusion with midazolam (0.1–0.5 mg/mL) is safe for up to 3 hours without precipitation or potency loss .

Biological Activity

Atracurium besylate, a non-depolarizing neuromuscular blocking agent, is primarily used to facilitate endotracheal intubation and induce muscle relaxation during surgical procedures. Its unique pharmacological properties and biological activities have garnered significant attention in both clinical and research settings.

Atracurium besylate functions by competitively antagonizing the action of acetylcholine at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, preventing muscle contraction. This mechanism is crucial for its application in surgeries where muscle relaxation is necessary . The drug undergoes biotransformation through two primary pathways: ester hydrolysis and Hofmann elimination, allowing it to be inactivated in plasma without reliance on renal function, which is advantageous for patients with renal impairment .

Biological Effects and Research Findings

Recent studies have explored the broader biological effects of atracurium besylate beyond its neuromuscular blocking properties. Notably, it has been investigated for its potential role in modulating glioblastoma stem cell (GSC) behavior.

Case Studies and Experimental Findings

-

Astroglial Differentiation :

- Atracurium besylate has been shown to promote astroglial differentiation in various GSC lines. In a study involving patient-derived neurosphere lines, treatment with atracurium significantly increased the percentage of GFAP:GFP expressing cells, indicating enhanced astrocytic differentiation. For instance, treatment at 10 μM resulted in a marked increase in differentiation rates across multiple GSC subclones .

- The study reported that 49% of HSR-GBM1 subclones responded positively to atracurium treatment, highlighting its potential as a therapeutic agent in glioma management .

- Inhibition of Clonogenic Capacity :

- Survival Outcomes :

Pharmacokinetics

Atracurium besylate exhibits linear pharmacokinetics within the dosing range of 0.3 to 0.6 mg/kg, with an elimination half-life of approximately 20 minutes . Its stability is influenced by pH and temperature, with Hofmann elimination increasing under alkaline conditions .

Safety Profile

The safety profile of atracurium besylate is favorable compared to other neuromuscular blockers. It is associated with minimal cardiovascular effects and does not significantly release histamine at lower doses, making it suitable for use in patients with cardiovascular concerns . However, moderate histamine release can occur at higher doses (≥0.6 mg/kg), necessitating caution in sensitive individuals .

Summary Table of Biological Activities

Q & A

Q. What are the key stereochemical considerations in synthesizing and characterizing Atracurium besylate?

Atracurium besylate’s molecular structure contains four stereocenters, resulting in ten possible isomers due to symmetry . The predominant isomers (3:1 ratio) are those where the methyl group on the quaternary nitrogen opposes the benzyl moiety. Methodologically, isomer separation and quantification require high-performance liquid chromatography (HPLC) with mobile phases adjusted for polarity gradients. For example, USP monographs prescribe using a C18 column and variable mixtures of phosphate buffer (Solution A) and acetonitrile (Solution B) to resolve trans-trans, trans-cis, and cis-cis isomers . Researchers must validate system suitability by ensuring ≤10% variability in peak responses for repeated injections .

Q. How should Atracurium besylate be stored to maintain stability during experimental use?

Atracurium besylate degrades via Hofmann elimination (pH-dependent) and ester hydrolysis. Refrigeration (2–8°C) preserves potency, with a 6% annual loss rate. At 25°C, potency decreases by ~5% monthly . Infusion solutions diluted to 0.2–0.5 mg/mL in 0.9% NaCl or 5% dextrose remain stable for 24 hours but degrade rapidly in lactated Ringer’s (avoid due to alkaline pH) . Researchers must discard unused solutions after 24 hours and avoid freezing or light exposure .

Q. What is the pharmacological mechanism of Atracurium besylate in neuromuscular blockade?

Atracurium is a non-depolarizing neuromuscular blocker that competitively inhibits nicotinic acetylcholine receptors at the motor endplate. Its intermediate duration (20–35 minutes after 0.4–0.5 mg/kg IV) stems from spontaneous degradation via Hofmann elimination, independent of renal/hepatic function . Methodologically, blockade efficacy is assessed using train-of-four (TOF) monitoring, with recovery defined as TOF ratio >75% . Researchers should note that magnesium sulfate potentiates blockade, necessitating dose adjustments .

Advanced Research Questions

Q. How can researchers design experiments to evaluate dose-dependent potency and interpatient variability?

Dose-response studies require TOF monitoring and pharmacokinetic modeling. For example:

- ICU Studies : Long-term infusions (4.5–29.5 µg/kg/min) show wide interpatient variability. Recovery to TOF >75% averages 60 minutes post-infusion .

- Pediatric vs. Adult Dosing : Infants (1 month–2 years) require 0.3–0.4 mg/kg under halothane, whereas adults need 0.4–0.5 mg/kg. Adjustments are critical under inhalational anesthetics (e.g., reduce doses by 33% with isoflurane) .

Q. Table 1: Comparative Potency in Clinical Studies

Q. How can contradictory findings on histamine release be resolved in preclinical studies?

Atracurium releases histamine minimally at ≤0.5 mg/kg but causes significant hypotension at 0.6 mg/kg . In vitro fluorometric assays (e.g., adding histamine to atracurium solutions) show no interaction, suggesting clinical reactions may involve indirect pathways . However, clinical trials report bronchospasm in 0.2% of patients and skin flushing in 29.2% at ≥0.6 mg/kg . Researchers should differentiate direct histamine release (dose-dependent) from idiosyncratic hypersensitivity using mast cell degranulation assays and IgE profiling.

Q. What analytical methods are used to quantify degradation products like laudanosine?

Laudanosine, a neurotoxic metabolite, is detected via reverse-phase HPLC with UV detection (λ = 280 nm). USP methods specify a gradient elution (Solution A: 0.1M ammonium acetate; Solution B: acetonitrile) and limit toluene impurities to ≤0.5% . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) help characterize degradation kinetics .

Q. How do hemodynamic profiles compare between Atracurium and Cisatracurium in clinical settings?

Atracurium induces transient hypotension (mean systolic BP: 130.64 mmHg vs. 126.10 mmHg for cisatracurium) and tachycardia (mean pulse: 72.16 vs. 68.20 bpm) due to histamine release . In contrast, cisatracurium’s lower histaminic potential stabilizes hemodynamics, making it preferable for cardiovascularly compromised patients .

Q. What are the challenges in studying pharmacokinetics during long-term ICU ventilation?

ICU patients exhibit variable infusion requirements (4.5–29.5 µg/kg/min) due to acidosis (accelerating Hofmann elimination) or hypothermia (slowing it) . Researchers must monitor TOF ratios continuously and adjust dosing to avoid under-/over-paralysis. Post-infusion recovery averages 30–75 minutes, necessitating protocols for spontaneous breathing trials .

Q. How are impurities and isomeric purity validated in Atracurium besylate batches?

USP guidelines mandate:

Q. What methodological considerations apply to in vitro studies of drug interactions?

Atracurium’s acid pH (3.25–3.65) causes precipitation when mixed with alkaline solutions (e.g., thiopental). Researchers must:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.